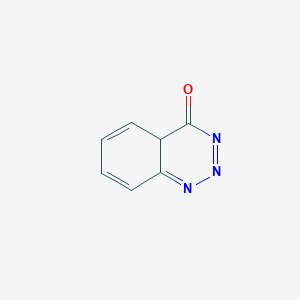![molecular formula C40H40N12NaO8S2 B12360239 Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido bencensulfónico, 2,2’-(1,2-etenil)bis[5-[[4-(4-morfolinil)-6-(fenilamino)-1,3,5-triazin-2-il]amino]-, sal de disodio es un compuesto orgánico complejo conocido por sus diversas aplicaciones en varios campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura molecular única, que incluye grupos de ácido bencensulfónico, enlaces de etileno y anillos de triazina, lo que lo convierte en un producto químico versátil con un interés de investigación significativo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido bencensulfónico, 2,2’-(1,2-etenil)bis[5-[[4-(4-morfolinil)-6-(fenilamino)-1,3,5-triazin-2-il]amino]-, sal de disodio generalmente implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso comienza con la sulfonación del benceno para producir ácido bencensulfónico. Esto es seguido por la introducción de enlaces de etileno y la formación de anillos de triazina a través de una serie de reacciones de condensación. El paso final implica la adición de grupos morfolina y fenilamina bajo condiciones controladas para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto a menudo emplea reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica la monitorización continua de la temperatura, la presión y los niveles de pH para mantener el entorno de reacción deseado. Se utilizan técnicas de purificación avanzadas como la cristalización y la cromatografía para aislar y purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido bencensulfónico, 2,2’-(1,2-etenil)bis[5-[[4-(4-morfolinil)-6-(fenilamino)-1,3,5-triazin-2-il]amino]-, sal de disodio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir los grupos de ácido sulfónico en sales de sulfonato.
Sustitución: Los anillos de triazina pueden sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Productos principales
Aplicaciones Científicas De Investigación
El ácido bencensulfónico, 2,2’-(1,2-etenil)bis[5-[[4-(4-morfolinil)-6-(fenilamino)-1,3,5-triazin-2-il]amino]-, sal de disodio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en varias reacciones químicas.
Biología: Emplea en ensayos bioquímicos y como agente de etiquetado para biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido bencensulfónico, 2,2’-(1,2-etenil)bis[5-[[4-(4-morfolinil)-6-(fenilamino)-1,3,5-triazin-2-il]amino]-, sal de disodio implica su interacción con objetivos moleculares y vías específicas. Los grupos de ácido sulfónico del compuesto pueden formar fuertes enlaces iónicos con varias biomoléculas, mientras que los anillos de triazina pueden participar en enlaces de hidrógeno e interacciones π-π. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido bencensulfónico, 2,2’-(1,2-etenil)bis[5-nitro-, sal de disodio: Estructura similar pero con grupos nitro en lugar de grupos morfolina y fenilamina.
Ácido bencensulfónico, 2,2’-(1,2-etenil)bis[5-amino-, sal de disodio: Contiene grupos amino en lugar de anillos de triazina.
Unicidad
La combinación única de grupos morfolina, fenilamina y triazina en el ácido bencensulfónico, 2,2’-(1,2-etenil)bis[5-[[4-(4-morfolinil)-6-(fenilamino)-1,3,5-triazin-2-il]amino]-, sal de disodio imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C40H40N12NaO8S2 |
|---|---|
Peso molecular |
903.9 g/mol |
InChI |
InChI=1S/C40H40N12O8S2.Na/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52;/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/b12-11+; |
Clave InChI |
TZQCHFJTWLCRBA-CALJPSDSSA-N |
SMILES isomérico |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8.[Na] |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
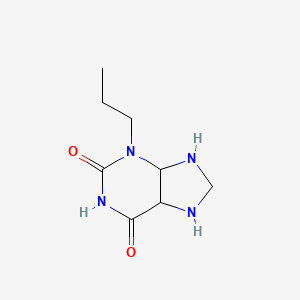

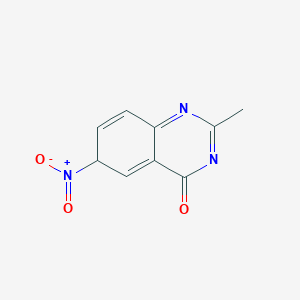
![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)

![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
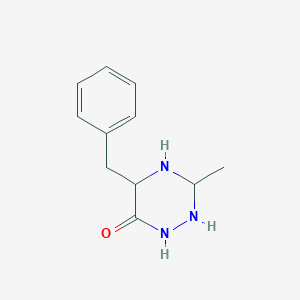
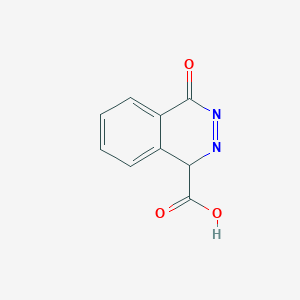
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
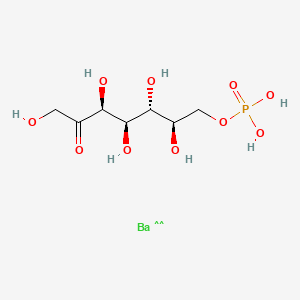
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)

